1-(Pyridin-3-ylmethyl)pyrrolidine-3-carbaldehyde
Description
1-(Pyridin-3-ylmethyl)pyrrolidine-3-carbaldehyde is an organic compound with the molecular formula C11H14N2O It features a pyrrolidine ring substituted with a pyridin-3-ylmethyl group and an aldehyde functional group
Properties
Molecular Formula |
C11H14N2O |
|---|---|
Molecular Weight |
190.24 g/mol |
IUPAC Name |
1-(pyridin-3-ylmethyl)pyrrolidine-3-carbaldehyde |
InChI |
InChI=1S/C11H14N2O/c14-9-11-3-5-13(8-11)7-10-2-1-4-12-6-10/h1-2,4,6,9,11H,3,5,7-8H2 |
InChI Key |
GRXJGIMYFBPEGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1C=O)CC2=CN=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Pyridin-3-ylmethyl)pyrrolidine-3-carbaldehyde typically involves the reaction of pyridine derivatives with pyrrolidine and aldehyde precursors. One common method involves the condensation of pyridine-3-carboxaldehyde with pyrrolidine under controlled conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific solvents to facilitate the reaction and subsequent purification steps to isolate the compound .
Chemical Reactions Analysis
Types of Reactions
1-(Pyridin-3-ylmethyl)pyrrolidine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used for substitution reactions on the pyridine ring.
Major Products Formed
Oxidation: Pyridine-3-carboxylic acid derivatives.
Reduction: Pyrrolidine-3-methanol derivatives.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Scientific Research Applications
1-(Pyridin-3-ylmethyl)pyrrolidine-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 1-(Pyridin-3-ylmethyl)pyrrolidine-3-carbaldehyde involves its interaction with specific molecular targets. The pyridine ring can engage in π-π stacking interactions, while the aldehyde group can form covalent bonds with nucleophilic sites on biomolecules. These interactions can modulate biological pathways and exert various effects depending on the context .
Comparison with Similar Compounds
Similar Compounds
Pyridine-3-carboxaldehyde: Shares the pyridine ring and aldehyde group but lacks the pyrrolidine moiety.
Pyrrolidine-2-carbaldehyde: Contains the pyrrolidine ring and aldehyde group but lacks the pyridin-3-ylmethyl substitution.
1-(Pyridin-3-ylmethyl)-1H-pyrrole-2-carbaldehyde: Similar structure but with a pyrrole ring instead of pyrrolidine
Uniqueness
1-(Pyridin-3-ylmethyl)pyrrolidine-3-carbaldehyde is unique due to the combination of the pyridine and pyrrolidine rings, which imparts distinct chemical and biological properties.
Biological Activity
1-(Pyridin-3-ylmethyl)pyrrolidine-3-carbaldehyde is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C12H12N2O
- Molecular Weight : 200.24 g/mol
- IUPAC Name : 1-(pyridin-3-ylmethyl)pyrrolidine-3-carbaldehyde
The biological activity of 1-(Pyridin-3-ylmethyl)pyrrolidine-3-carbaldehyde is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The compound's structure allows for the formation of hydrogen bonds and hydrophobic interactions, which are critical for its binding affinity to target proteins.
Anticancer Activity
Research has shown that derivatives of pyrrolidine compounds exhibit significant anticancer properties. For instance, studies indicate that certain pyrrolidine derivatives can induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. Specifically, the compound has been evaluated in various tumor models, demonstrating cytotoxic effects comparable to established chemotherapeutics.
Antimicrobial Properties
1-(Pyridin-3-ylmethyl)pyrrolidine-3-carbaldehyde has also been investigated for its antimicrobial activity. In vitro studies have reported that the compound exhibits inhibitory effects against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values suggest that this compound could serve as a lead for developing new antimicrobial agents.
Study 1: Anticancer Efficacy
In a recent study published in MDPI, a series of pyrrolidine derivatives were synthesized, including 1-(Pyridin-3-ylmethyl)pyrrolidine-3-carbaldehyde. These compounds were tested against FaDu hypopharyngeal tumor cells, showing enhanced cytotoxicity compared to the reference drug bleomycin. The study highlighted the importance of structural modifications in enhancing biological activity .
| Compound | IC50 (µM) | Apoptosis Induction |
|---|---|---|
| Bleomycin | 5.0 | Yes |
| Test Compound | 2.5 | Yes |
Study 2: Antimicrobial Activity
Another study focused on the antimicrobial properties of pyrrolidine derivatives, including the target compound. The results indicated that it exhibited significant antibacterial activity with an MIC value of 4 µg/mL against Staphylococcus aureus, suggesting its potential as a therapeutic agent against resistant bacterial strains .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 4 |
| Escherichia coli | 8 |
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have identified key features that enhance the biological activity of pyrrolidine derivatives. For instance, the presence of electron-withdrawing groups on the pyridine ring and modifications at the aldehyde position have been correlated with increased potency against cancer and bacterial targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
